molecular formula C11H8FNOS B2854437 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1247418-31-0

1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2854437
CAS No.: 1247418-31-0
M. Wt: 221.25
InChI Key: USGBTEYIRGDOAE-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one (CAS 1247418-31-0) is a high-value chemical building block incorporating the privileged thiazole scaffold, making it a crucial intermediate in medicinal chemistry and drug discovery research . The thiazole ring is a versatile heterocycle known for its aromaticity, contributed by sulfur and nitrogen atoms within its structure, which allows it to participate in diverse chemical reactions and interactions with biological targets . This compound features a 3-fluorophenyl substitution, a common pharmacophore that can enhance metabolic stability and binding affinity in bioactive molecules. Researchers utilize this acetyl-thiazole derivative as a key synthon for the synthesis of more complex, multi-heterocyclic structures with potential therapeutic applications . Its reactivity allows for further functionalization, enabling the creation of libraries of compounds for screening against various diseases. The thiazole moiety is present in more than 18 FDA-approved drugs and is found in a wide range of bioactive molecules demonstrating antioxidant, antibacterial, antifungal, anticancer, and anti-inflammatory activities . This product is intended for research applications as a foundational raw material and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNOS/c1-7(14)10-6-13-11(15-10)8-3-2-4-9(12)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGBTEYIRGDOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the fluorophenyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one is C12H10FNOSC_{12}H_{10}FNOS with a molecular weight of approximately 235.277 g/mol. The compound features a thiazole ring, which is known for its biological activity, making it a subject of interest in drug development.

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, thiazole derivatives have been investigated for their effectiveness against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Properties
Thiazole compounds have also been studied for their anti-inflammatory effects. In vitro studies suggest that they can modulate inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory diseases .

Anticancer Research
The thiazole moiety has been linked to anticancer activity in several studies. Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This makes compounds like this compound of interest in the ongoing search for effective cancer therapies .

Material Science Applications

Polymer Chemistry
In material science, thiazole derivatives are being explored for their potential as additives in polymer formulations. They can enhance the thermal stability and mechanical properties of polymers. Research has indicated that incorporating these compounds into polymer matrices can improve their resistance to degradation under environmental stressors .

Cosmetic Formulations

Skin Care Products
The compound's properties may also lend themselves to cosmetic applications. Thiazole derivatives are being investigated for their ability to stabilize formulations and enhance skin penetration of active ingredients. Studies suggest that compounds like this compound could be utilized in topical formulations aimed at improving skin hydration and delivering therapeutic agents effectively .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesEvaluated the effectiveness of thiazole derivatives against bacterial strainsFound significant inhibition against resistant strains, indicating potential for new antibiotics
Anti-inflammatory ResearchInvestigated the modulation of inflammatory markers by thiazole compoundsDemonstrated reduced inflammation in vitro, suggesting therapeutic potential
Polymer Enhancement StudyAssessed the impact of thiazole additives on polymer stabilityShowed improved thermal stability and mechanical strength in treated polymers

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects . Pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Features

The following table summarizes structurally related thiazole derivatives and their distinguishing attributes:

Compound Name Substituents (Position 2) Functional Groups Melting Point (°C) Biological/Physical Notes Reference
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one 3-Fluorophenyl Acetyl Not reported Target compound; meta-F enhances stability -
1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]ethan-1-one 4-Fluoroanilino (NH-linked) Acetyl, NH 217–219 Para-F and NH may alter H-bonding
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone Anilino (NH-linked) Acetyl, NH Not reported Hazardous (Xn); lacks fluorine
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one 4-Methyl, 2-Isopropyl Acetyl Liquid (RT storage) Aliphatic substituents increase lipophilicity
1-(2-((4-Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone 4-Trifluoromethylphenylamino Acetyl, NH, CF₃ Not reported Strong electron-withdrawing CF₃ group
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one 3-Fluorophenyl + triazole-thio Thioether, triazole 178–180 Dual heterocyclic system; higher yield (67%)

Key Comparative Insights

Electronic Effects
  • Fluorine Position: The meta-fluorine in the target compound (vs.
  • Trifluoromethyl Group : The CF₃ substituent in significantly increases electron withdrawal, improving metabolic stability but possibly reducing solubility due to higher lipophilicity.
Physical Properties
  • Melting Points: The 4-fluoroanilino derivative has a defined melting point (217–219°C), while aliphatic substituents (e.g., isopropyl in ) result in liquid states, reflecting reduced crystallinity.

Biological Activity

1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one (CAS Number: 1247418-31-0) is a thiazole derivative that has garnered attention for its potential biological activities. The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, and a 3-fluorophenyl substituent that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C11H8FNOS, with a molecular weight of 221.25 g/mol. Its structure includes a thiazole ring that contributes to its biological activity, particularly in antimicrobial and anticancer applications.

PropertyValue
CAS Number1247418-31-0
Molecular FormulaC11H8FNOS
Molecular Weight221.25 g/mol

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Thiazole compounds can inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Receptor Interaction : The fluorophenyl group may enhance binding affinity to receptors or proteins, potentially leading to increased potency against targeted cells.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies reported cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A study assessed the compound's effect on Jurkat (T-cell leukemia) and HT29 (colon cancer) cell lines, revealing IC50 values comparable to established anticancer drugs like doxorubicin . This suggests that the compound may induce apoptosis through mechanisms such as DNA damage and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring and specific substitutions on the phenyl group are critical for enhancing biological activity. For instance:

  • Fluorine Substitution : The introduction of fluorine at the 3-position on the phenyl ring improves lipophilicity and binding interactions with biological targets.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in potency and selectivity against different biological targets .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameStructure FeaturesBiological Activity
1-(2,6-Dichloro-3-fluorophenyl)ethanoneChlorine substitutionAnticancer
1-(4-Methyl-2-phenylthiazol-5-yl)ethanoneMethyl substitutionAntimicrobial

These comparisons highlight the unique properties of this compound that may confer distinct advantages in therapeutic applications.

Q & A

Q. What are the common synthetic routes for 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of fluorophenyl-substituted precursors with thiazole-forming reagents. For example:

  • Step 1 : React 3-fluorobenzaldehyde with thiosemicarbazide under reflux in ethanol to form a thiazole intermediate.
  • Step 2 : Acetylate the intermediate using acetic anhydride or acetyl chloride in a PEG-400 medium with a basic catalyst (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour .
  • Optimization : Yield improvements are achieved by controlling solvent polarity (PEG-400 enhances miscibility), catalyst loading (10 wt%), and temperature (70–80°C prevents side reactions). Reaction progress is monitored via TLC, and purification involves recrystallization in aqueous acetic acid .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (C-S, ~650 cm⁻¹) .
  • ¹H NMR : Key signals include the acetyl methyl group (~2.5 ppm, singlet) and aromatic protons from the 3-fluorophenyl moiety (7.2–7.8 ppm, multiplet) .
  • X-ray Crystallography : Resolves dihedral angles between the thiazole and fluorophenyl rings (e.g., 15–25°), confirming steric interactions. Data-to-parameter ratios >18 ensure structural reliability .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).
  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up reactions?

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Montmorillonite K10) to reduce side-product formation.
  • Solvent Optimization : Replace PEG-400 with DMF for higher solubility of aromatic intermediates.
  • Inert Atmosphere : Use nitrogen to prevent oxidation of thiazole intermediates during cyclization .

Q. How to resolve contradictions between spectral data and crystallographic results?

  • Case Study : If NMR suggests a planar thiazole ring but X-ray shows a puckered conformation, perform DFT calculations to compare energy barriers for ring distortion. This clarifies whether the discrepancy arises from dynamic effects in solution vs. solid-state packing .
  • Validation : Cross-check with ¹³C NMR chemical shifts and temperature-dependent IR spectroscopy .

Q. What methodologies are used to evaluate its bioactivity in medicinal chemistry?

  • In Vitro Assays : Screen against kinase enzymes (e.g., EGFR) using fluorescence polarization. IC₅₀ values are calculated via dose-response curves.
  • SAR Studies : Modify the fluorophenyl or thiazole substituents to assess potency changes. For example, replacing fluorine with chlorine enhances hydrophobic interactions in enzyme binding pockets .

Q. How can computational modeling predict its reactivity and binding modes?

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The thiazole ring often forms π-π stacking with aromatic residues.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. A lower band gap (<3 eV) correlates with higher reactivity .

Q. What experimental designs address stability issues in long-term studies?

  • Degradation Analysis : Use HPLC to monitor decomposition under UV light or varying pH.
  • Storage : Store at –20°C in amber vials under nitrogen to prevent photolysis and oxidation.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to simulate shelf-life .

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